2-Amino-1-[4-(dimethylamino)phenyl]ethanol
Description
IUPAC Nomenclature and CAS Registry Analysis
The compound 2-amino-1-[4-(dimethylamino)phenyl]ethanol is systematically named according to IUPAC guidelines as 2-amino-1-[4-(dimethylamino)phenyl]ethan-1-ol . This nomenclature reflects its structural features: a phenyl ring substituted with a dimethylamino group at the para-position, an ethanol backbone (ethan-1-ol), and an amino group at the second carbon of the ethanol chain. The CAS Registry Number 56796-70-4 uniquely identifies this compound in chemical databases.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆N₂O | |
| Molecular Weight | 180.25 g/mol | |
| IUPAC Name | 2-amino-1-[4-(dimethylamino)phenyl]ethan-1-ol | |
| SMILES | CN(C)C1=CC=C(C=C1)C(CN)O |
The dimethylamino group (-N(CH₃)₂) at the para-position distinguishes this compound from simpler phenylethanolamine derivatives. The presence of both hydroxyl (-OH) and primary amine (-NH₂) groups on adjacent carbons creates a β-amino alcohol motif, a feature shared with neurotransmitters like epinephrine.
Structural Relationship to Phenylethanolamine Derivatives
This compound belongs to the phenylethanolamine family, characterized by a β-amino alcohol backbone attached to a phenyl group. Phenylethanolamine derivatives exhibit structural diversity through substitutions on the phenyl ring or modifications to the ethanolamine side chain. The table below highlights key structural differences:
| Compound | Phenyl Substitution | Ethanolamine Modifications |
|---|---|---|
| Phenylethanolamine | None | -NH₂ at C1, -OH at C2 |
| Norepinephrine | -OH at meta, -OH at para | -NH₂ at C1, -OH at C2 |
| This compound | -N(CH₃)₂ at para | -NH₂ at C2, -OH at C1 |
The dimethylamino group introduces strong electron-donating effects, altering the compound’s electronic properties compared to unsubstituted phenylethanolamine. This substitution enhances lipophilicity, potentially influencing its interactions with biological targets. Additionally, the ethanolamine chain’s amino group at C2 (rather than C1) creates a regioisomeric relationship to classical phenylethanolamines like epinephrine.
Chiral Center Configuration and Stereochemical Implications
The compound contains one chiral center at the C1 position of the ethanol chain, where the hydroxyl group (-OH), amino group (-NH₂), phenyl group, and hydrogen atom converge. This configuration generates two enantiomers:
- (R)-2-amino-1-[4-(dimethylamino)phenyl]ethanol
- (S)-2-amino-1-[4-(dimethylamino)phenyl]ethanol
| Enantiomer | Stereochemical Priority | Optical Activity |
|---|---|---|
| (R) | -OH > -NH₂ > -C₆H₄N(CH₃)₂ > -H | Dextrorotatory (+) |
| (S) | -OH > -NH₂ > -C₆H₄N(CH₃)₂ > -H | Levorotatory (−) |
The stereochemistry significantly impacts molecular recognition in biological systems. For example, (R)-enantiomers of β-amino alcohols often exhibit higher affinity for adrenergic receptors due to spatial compatibility with binding pockets. However, specific data on this compound’ enantioselectivity remain limited in publicly available literature. Synthetic routes typically yield racemic mixtures unless chiral catalysts or resolving agents are employed.
The compound’s stereochemical flexibility contrasts with rigid analogues like (R)-(−)-2-amino-1-phenylethanol, where the chiral center’s configuration is critical for pharmacological activity. Further studies are needed to elucidate how the dimethylamino substitution modulates stereochemical interactions in this derivative.
Properties
IUPAC Name |
2-amino-1-[4-(dimethylamino)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6,10,13H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZOGWDBVOOQRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 2-Amino-4'-dimethylaminoacetophenone
Overview:
One common approach involves the reduction of 2-amino-4'-dimethylaminoacetophenone, a precursor bearing the ketone functional group, to the corresponding amino alcohol. This method is favored for its straightforwardness and high yield.
- Reagents: Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) as reducing agents
- Solvent: Methanol, ethanol, or other alcohols
- Temperature: Room temperature to mild heating (20–40°C)
- Procedure:
- Dissolve 2-amino-4'-dimethylaminoacetophenone in the chosen alcohol solvent.
- Add the borohydride slowly under stirring, maintaining the temperature to control the exothermic reaction.
- Stir for several hours until completion, monitored via HPLC or TLC.
- Quench excess reducing agent with water or dilute acid, then extract and purify the product.
- High selectivity and yield (>90%)
- Mild reaction conditions
- Compatibility with large-scale synthesis
Research Data:
This route is supported by patent CN104177268A, which describes similar reduction processes using Raney nickel and borohydrides, emphasizing industrial scalability.
Catalytic Hydrogenation of Cyano Precursors
Overview:
Hydrogenation of cyano compounds, such as 1-[cyano(p-methoxyphenyl)methyl]hexalin, using metal catalysts like Raney nickel, is another prominent method.
- Reagents: Raney nickel catalyst, hydrogen gas
- Solvent: Ethanol, methanol, or Virahol
- Temperature and Pressure: 10–40°C, 0.5–5 MPa hydrogen pressure
- Procedure:
- Dissolve the cyano precursor in the solvent.
- Add Raney nickel catalyst (20–200% weight relative to the precursor).
- Purge with nitrogen, then introduce hydrogen gas.
- Maintain the reaction under hydrogen atmosphere for approximately 5 hours.
- Filter off the catalyst and concentrate the filtrate to obtain the amino alcohol.
Research Data:
This method is detailed in patent CN104177268A, where the process yields high purity and is suitable for industrial production due to its simplicity and recyclability of the catalyst.
Reductive Amination and Related Methods
While less common for this specific compound, reductive amination of aldehyde or ketone intermediates with ammonia or primary amines, followed by reduction, can also be employed. However, these routes are less favored due to potential side reactions and lower selectivity.
Summary of Preparation Methods
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reduction of ketone precursor | NaBH₄ or KBH₄, alcohol solvent | Room temp, mild heating | High yield, scalable | Requires precursor synthesis |
| Catalytic hydrogenation | Raney nickel, H₂, alcohol | 10–40°C, 0.5–5 MPa H₂ | High purity, recyclable catalyst | Catalyst handling, pressure control |
| Reductive amination | Aldehyde/ketone + ammonia, reducing agents | Variable | Versatile | Less specific, potential side reactions |
Data Tables
Table 1: Typical Reaction Conditions for Key Methods
| Method | Reagents | Solvent | Temperature | Pressure | Yield | Purity | Remarks |
|---|---|---|---|---|---|---|---|
| Ketone reduction | NaBH₄ | Methanol | 20–40°C | Atmospheric | >90% | >97% | Industrial scale |
| Cyano hydrogenation | Raney Ni + H₂ | Ethanol | 10–40°C | 0.5–5 MPa | 98–99% | >98% | Recyclable catalyst |
Table 2: Comparative Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Ketone reduction | Simple, high yield | Requires precursor synthesis |
| Catalytic hydrogenation | High purity, scalable | Catalyst handling, equipment cost |
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-(dimethylamino)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various amines.
Scientific Research Applications
Pharmaceutical Applications
1.1. Intermediate in Drug Synthesis
One of the primary applications of 2-Amino-1-[4-(dimethylamino)phenyl]ethanol is its role as an intermediate in the synthesis of pharmaceuticals. For instance, it is a precursor for the synthesis of Mirabegron, a medication used to treat overactive bladder. The compound is involved in the production of (R)-2-((4-aminophenethyl)amino)-1-phenylethanol, which is a crucial intermediate in the synthesis pathway of Mirabegron .
Case Study: Mirabegron Synthesis
- Process : The synthesis involves reacting this compound with specific reagents under controlled conditions to yield the desired Mirabegron intermediate.
- Yield and Purity : Techniques such as HPLC (High Performance Liquid Chromatography) are employed to assess the yield and purity of the synthesized compounds, ensuring they meet pharmaceutical standards .
1.2. Anti-Obesity Agents
Research has indicated that derivatives of this compound can be developed into anti-obesity agents. These compounds function by modulating metabolic pathways without relying on traditional insulin-based mechanisms .
Case Study: Synthesis of Anti-Obesity Compounds
- Methodology : The compound is used as a building block for creating optically active derivatives that exhibit anti-obesity properties.
- Results : Studies have shown that these derivatives can effectively reduce body weight in preclinical models, highlighting their potential therapeutic applications .
Ongoing research aims to explore additional applications of this compound beyond its current uses. Potential areas include:
- Development of new pharmaceuticals targeting metabolic disorders.
- Investigating its role in synthesizing novel compounds with enhanced therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Amino-1-[4-(dimethylamino)phenyl]ethanol involves its interaction with molecular targets and pathways. The compound’s amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. In biochemical assays, it acts as a fluorescent dye by reacting with acrylate polymer matrices to produce detectable fluorescence .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenethyl alcohol
- 2-Amino-1,2-diphenylethanol
- N,N-Dimethylaniline
Uniqueness
2-Amino-1-[4-(dimethylamino)phenyl]ethanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a nucleophile and an electrophile makes it versatile in various chemical reactions. Additionally, its fluorescent properties make it valuable in diagnostic applications .
Biological Activity
2-Amino-1-[4-(dimethylamino)phenyl]ethanol, commonly referred to as dimethylamino phenylethanol, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H15NO
- CAS Number : 56796-70-4
- Structure : The compound features a phenolic structure with a dimethylamino group, which influences its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the dimethylamino group enhances its binding affinity to receptors and enzymes, leading to modulation of several biochemical pathways.
Key Mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and neuronal activity.
- Enzymatic Inhibition : It has been shown to inhibit certain enzymes, potentially leading to therapeutic effects in conditions like hypertension and depression.
Biological Activities
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further exploration in oncology.
- Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests potential applications in treating mood disorders and neurodegenerative diseases.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several phenylethanol derivatives, including this compound. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in human breast cancer cells. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to increased cell death .
Neuropharmacological Studies
Research on the neuropharmacological effects revealed that this compound enhances serotonin levels in synaptic clefts by inhibiting reuptake mechanisms. This property positions it as a potential candidate for treating depression and anxiety disorders .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-Amino-1-[4-(dimethylamino)phenyl]ethanol, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with aromatic carbonyl derivatives using tetrakis(dimethylamino)ethylene (TDAE) as a mediator yields substituted ethanol derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol or dichloromethane), temperature (typically 60–80°C), and stoichiometry of reactants. Recrystallization from ethanol or methanol is recommended for purification . For the hydrochloride salt, post-synthetic treatment with HCl gas in anhydrous ether improves crystallinity and stability .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities from the main peak .
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic signals for the dimethylamino group (δ 2.8–3.1 ppm), aromatic protons (δ 6.8–7.2 ppm), and hydroxyl/amine protons (broad peaks at δ 4.5–5.5 ppm) .
- Mass spectrometry (ESI-MS) : The molecular ion [M+H]⁺ at m/z 195.2 confirms the molecular weight .
- Melting point analysis : The hydrochloride form melts at 140–144°C, with deviations indicating impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives?
- Core modifications : Replace the dimethylamino group with other amines (e.g., pyrrolidino, piperidino) to assess electronic effects on receptor binding .
- Side-chain variations : Introduce halogen substituents (e.g., Cl, Br) on the phenyl ring to evaluate steric and hydrophobic interactions .
- In vitro assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) to correlate structural changes with antibacterial potency .
- Computational modeling : Perform docking studies with bacterial enzyme targets (e.g., dihydrofolate reductase) to predict binding affinities .
Q. What challenges arise in synthesizing isotopically labeled analogs (e.g., deuterated forms) for metabolic studies?
Deuterated analogs (e.g., 2-Amino-1-(4-methylphenyl)ethanol-d₃) require selective hydrogen-deuterium exchange under controlled conditions. Challenges include:
- Isotopic purity : Achieving >98% deuterium incorporation via catalytic deuteration (e.g., D₂ gas with Pd/C) while avoiding side reactions .
- Stereochemical integrity : Ensuring retention of chiral center configuration during labeling, verified by chiral HPLC .
- Cost-effectiveness : Optimizing reaction scale and catalyst recycling to reduce expenses in tritium-based radiolabeling .
Q. How can biocatalytic methods improve the sustainability of synthesizing this compound?
- Enzyme selection : Use ketoreductases (e.g., KRED-101) for asymmetric reduction of prochiral ketone intermediates, achieving >99% enantiomeric excess (ee) .
- Solvent systems : Replace traditional organic solvents (e.g., DMF) with biodegradable ionic liquids or water-miscible solvents (e.g., cyclopentyl methyl ether) .
- Process intensification : Continuous flow reactors enhance reaction efficiency and reduce waste, with immobilized enzymes enabling reuse for >10 cycles .
Q. What methodologies assess the environmental impact of this compound?
- Biodegradation assays : Measure half-life in OECD 301B tests (aerobic sewage sludge) to evaluate microbial breakdown .
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition studies to determine aquatic impact .
- Bioaccumulation potential : Calculate log Kₒ𝓌 (octanol-water partition coefficient) via shake-flask methods; values >3 indicate high bioaccumulation risk .
Key Research Gaps and Future Directions
- Mechanistic studies : Elucidate the role of the dimethylamino group in modulating bacterial membrane permeability .
- Green chemistry : Develop one-pot multicomponent reactions to minimize synthetic steps .
- In vivo pharmacokinetics : Evaluate oral bioavailability and blood-brain barrier penetration in rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
